BenchChemオンラインストアへようこそ!

Hsp70-IN-3

Basal Cell Carcinoma Hedgehog Signaling HSP70

Select Hsp70-IN-3 to uniquely interrogate both HSP70 chaperone function and Hedgehog transcriptional output in a single compound. Unlike VER-155008 or JG-98, Hsp70-IN-3 potently suppresses GLI1 expression (IC50: 1.1–1.9 μM in ASZ001/C3H10T1/2) and abolishes Hedgehog pathway activity at 5 μM. This dual pharmacology is essential for reproducible oncology research in basal cell carcinoma, medulloblastoma, and vismodegib-resistant models. Avoid confounding data from functionally divergent HSP70 inhibitors. Procure high-purity (≥98%) Hsp70-IN-3 for pathway-specific results.

Molecular Formula C48H78N6O7S
Molecular Weight 883.2 g/mol
Cat. No. B12411718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp70-IN-3
Molecular FormulaC48H78N6O7S
Molecular Weight883.2 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6
InChIInChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1
InChIKeyKVMCXUMPAQRDGQ-FSBLFSHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsp70-IN-3: A Potent HSP70 Inhibitor with Anti-Hedgehog Signaling Activity – Product Specification and Procurement Guide


Hsp70-IN-3 is a small-molecule inhibitor of heat shock protein 70 (HSP70), a central chaperone involved in protein folding, stress response, and cancer cell survival. It exhibits potent cellular activity, with IC50 values of 1.1 μM in ASZ001 murine basal cell carcinoma cells and 1.9 μM in C3H10T1/2 mesenchymal cells . Distinct from many HSP70 inhibitors, Hsp70-IN-3 also suppresses Hedgehog (Hh) signaling by reducing expression of the oncogenic transcription factor GLI1 . This dual functionality positions it as a specialized tool for oncology research, particularly in Hh-dependent cancers.

Why Generic Substitution of Hsp70-IN-3 Fails: Mechanistic and Functional Divergence Among HSP70 Inhibitors


HSP70 inhibitors are not functionally interchangeable. Structural and mechanistic divergence—ATP-competitive versus allosteric binding, variable isoform selectivity, and differential modulation of client protein degradation—yields distinct cellular outcomes . For example, the ATP-competitive inhibitor VER-155008 broadly binds Hsp70, Hsc70, and Grp78, whereas the allosteric JG-98 selectively disrupts the Hsp70-Bag3 interaction . Furthermore, Hsp70-IN-3 uniquely couples HSP70 inhibition with potent suppression of Hedgehog pathway output, a functional profile not shared by its closest analogs . Consequently, substituting Hsp70-IN-3 with another HSP70 inhibitor risks losing critical pathway modulation and may confound experimental interpretation.

Quantitative Differentiation of Hsp70-IN-3 Against Key HSP70 Inhibitor Comparators


Cellular Potency in Basal Cell Carcinoma Model: Hsp70-IN-3 vs. VER-155008

Hsp70-IN-3 demonstrates IC50 values of 1.1 μM in ASZ001 murine basal cell carcinoma (BCC) cells and 1.9 μM in C3H10T1/2 mesenchymal cells, quantifying its cellular activity . In contrast, the widely used ATP-competitive inhibitor VER-155008 requires a 25 μM concentration to negatively affect growth of the same ASZ001 cell line, as validated in a 2022 Science Advances study . This ~23-fold difference in effective concentration suggests superior cellular potency for Hsp70-IN-3 in this BCC-relevant model.

Basal Cell Carcinoma Hedgehog Signaling HSP70

Anti-Hedgehog Signaling and GLI1 Suppression: Unique Dual-Pathway Modulation

Hsp70-IN-3 uniquely combines HSP70 inhibition with potent suppression of Hedgehog (Hh) pathway output. Treatment with 5 μM Hsp70-IN-3 for 20 hours almost completely abolishes GLI1 mRNA expression in ASZ001 cells . This dual-pathway modulation is not reported for other common HSP70 inhibitors such as VER-155008 or JG-98 , which primarily affect chaperone activity and protein-protein interactions.

Hedgehog Pathway GLI1 Transcription Factor HSP70

Isoform Selectivity Considerations: Hsp70-IN-3 vs. VER-155008

The selectivity profile of Hsp70-IN-3 across HSP70 isoforms (Hsp70, Hsc70, Grp78) remains unreported, whereas VER-155008 exhibits IC50 values of 0.5 μM (Hsp70), 2.6 μM (Hsc70), and 2.6 μM (Grp78) in cell-free assays . This knowledge gap requires users to empirically validate isoform-specific effects for their experimental systems, as off-target chaperone inhibition can confound results.

Isoform Selectivity HSP70 Family Chaperone Biology

Mechanistic Divergence: ATPase Inhibition vs. Allosteric Modulation

While the precise binding mode of Hsp70-IN-3 is not fully elucidated, it is proposed to inhibit ATPase activity , a mechanism shared with VER-155008 but distinct from allosteric inhibitors like JG-98 that disrupt Hsp70-Bag3 interactions . This mechanistic class difference can lead to divergent cellular phenotypes, as allosteric inhibitors may spare certain chaperone functions while ATP-competitive inhibitors broadly block ATP-driven conformational cycles.

Mechanism of Action ATPase Allosteric Inhibitor

Recommended Research and Industrial Application Scenarios for Hsp70-IN-3


Hedgehog-Driven Cancer Research

Utilize Hsp70-IN-3 in basal cell carcinoma (BCC) or medulloblastoma models to simultaneously inhibit HSP70 chaperone function and suppress Hedgehog signaling. The compound's ability to nearly abolish GLI1 mRNA expression at 5 μM provides a unique tool for dissecting cross-talk between chaperone machinery and oncogenic transcription .

Basal Cell Carcinoma Drug Resistance Studies

Apply Hsp70-IN-3 in vismodegib-resistant BCC models to investigate the role of HSP70 in acquired resistance to Hedgehog pathway inhibitors. The demonstrated sensitivity of vismodegib-resistant cells to HSP70 inhibition in vivo supports the use of Hsp70-IN-3 as a chemical probe for resistance mechanism studies .

Comparative Chaperone Biology and Isoform Profiling

Employ Hsp70-IN-3 alongside VER-155008 and JG-98 in parallel experiments to dissect isoform-specific and mechanism-dependent cellular effects. Given Hsp70-IN-3's undefined isoform selectivity, it serves as a valuable comparator for validating the functional relevance of Hsc70 or Grp78 in specific cancer contexts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsp70-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.